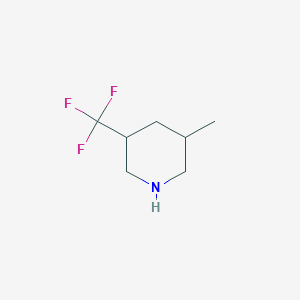![molecular formula C12H11F2N3 B15297035 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B15297035.png)
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them attractive in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the generation of an azido radical from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide), which then adds to [1.1.1]propellane to form the desired product . The reaction conditions usually require mild temperatures and can be carried out in a variety of solvents.
Industrial Production Methods
Continuous flow processes, which have been developed for the synthesis of [1.1.1]propellane and its derivatives, could be adapted for large-scale production .
化学反応の分析
Types of Reactions
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products
Substitution Reactions: Substituted bicyclo[1.1.1]pentane derivatives.
Reduction Reactions: Amino-substituted bicyclo[1.1.1]pentane.
Cycloaddition Reactions: Triazole-containing bicyclo[1.1.1]pentane derivatives.
科学的研究の応用
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for para-substituted benzene rings, improving the pharmacokinetic properties of drug candidates.
Materials Science: Its unique structure makes it useful in the design of new materials with specific properties.
Synthetic Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane largely depends on its application. In medicinal chemistry, it acts as a bioisostere, mimicking the geometry and electronic properties of benzene rings while offering improved solubility and metabolic stability . The azido group can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules.
類似化合物との比較
Similar Compounds
1,2-Difunctionalized Bicyclo[1.1.1]pentanes: These compounds are also used as bioisosteres for ortho/meta-substituted arenes.
Bicyclo[1.1.1]pentane Derivatives: Various derivatives have been synthesized for different applications, including as liquid crystals and molecular rotors.
Uniqueness
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane is unique due to the presence of both azido and difluoro groups, which enhance its reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C12H11F2N3 |
|---|---|
分子量 |
235.23 g/mol |
IUPAC名 |
1-(azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H11F2N3/c13-12(14)10(8-16-17-15)6-11(12,7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChIキー |
STNPUFYJQHHTMD-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2(F)F)C3=CC=CC=C3)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


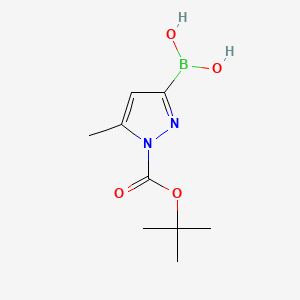

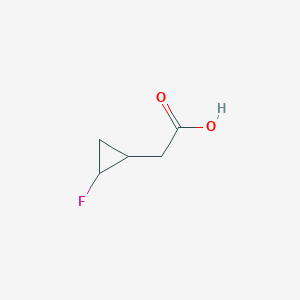
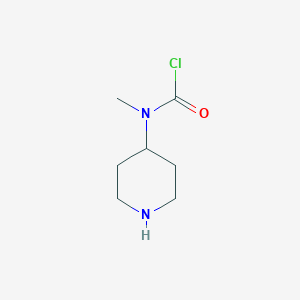

![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
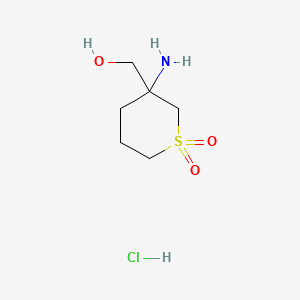
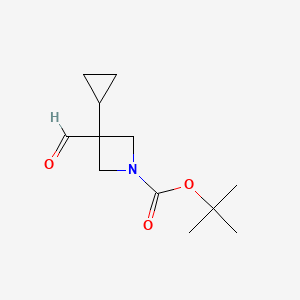
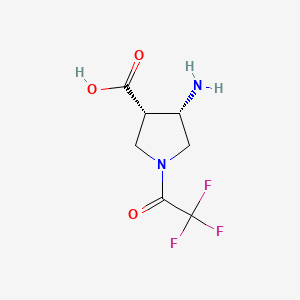
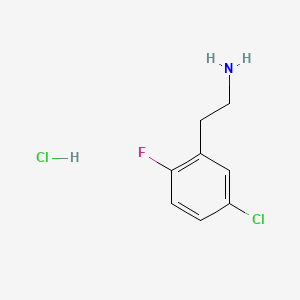
![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate](/img/structure/B15297010.png)
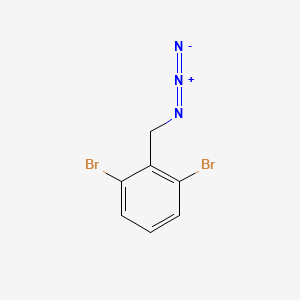
![3-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B15297021.png)
